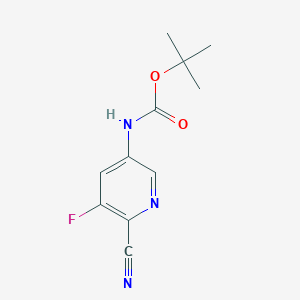

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(6-cyano-5-fluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-7-4-8(12)9(5-13)14-6-7/h4,6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUAPPBTPCTYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with nicotinic acid as the starting material.

Cyano Group Introduction: The cyano group can be introduced at the 6-position through a nucleophilic substitution reaction using a suitable cyanating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

Substitution: The fluoro and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester is CHFNO, with a molecular weight of approximately 237.23 g/mol. The compound features a cyano group, a fluorine atom, and a tert-butyl ester functional group, which contribute to its reactivity and biological properties.

Biological Activities

Interaction with Nicotinic Receptors

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of enzymes involved in metabolic pathways. Its structural similarity to nicotinic acid derivatives suggests potential applications in targeting nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and implicated in various neurological functions .

Potential Therapeutic Applications

Preliminary studies have shown that this compound may possess anti-inflammatory and analgesic properties. Its ability to selectively bind to nAChRs positions it as a candidate for drug development aimed at treating conditions such as addiction, pain management, and neurodegenerative disorders .

Synthesis and Methodology

The synthesis of this compound typically involves several steps designed to optimize yield while minimizing environmental impact. Various synthetic approaches have been documented, highlighting the compound's versatility in organic synthesis.

-

Nicotinic Receptor Pharmacology

A study demonstrated the pharmacological properties of related compounds acting on nAChRs, suggesting that derivatives like this compound could be valuable tools for studying receptor mechanisms and developing pharmacotherapies for addiction . -

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, indicating its potential use in therapeutic applications targeting metabolic disorders. -

Analgesic Properties

Investigations into the analgesic effects of related compounds have indicated that derivatives can modulate pain pathways through nAChR antagonism, further supporting the therapeutic potential of this compound in pain management strategies .

Mechanism of Action

The mechanism of action of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group may also play a role in the compound’s bioavailability and stability.

Comparison with Similar Compounds

Structural Analogs in the Nicotinic Acid tert-butyl Ester Family

6-Fluoro-nicotinic acid tert-butyl ester

- Structure: Lacks the 6-cyano group but retains the 5-fluoro and tert-butyl ester moieties.

- Synthesis: Prepared via refluxing 6-fluoro-nicotinic acid in benzene and tert-butanol with N,N-dimethylformamide di-tert-butyl acetal as a catalyst (Yield: Not explicitly stated; conditions similar to Example 40A in ) .

2-Cyano-5-fluoro-nicotinic acid tert-butyl ester

- Structure: Cyano group at the 2-position instead of 6-position.

- Availability : Marketed as a chemical intermediate (CAS provided in ; price: ~¥1,800/25mg).

- Implications: Positional isomerism impacts steric and electronic profiles. The 2-cyano group may hinder access to the pyridine ring’s reactive sites compared to the 6-position .

4-Methylsulfonyl-piperidine-1-carboxylic acid tert-butyl ester

- Structure : Piperidine core with sulfonyl and tert-butyl ester groups.

- Synthesis : Derived from sodium thiomethoxide substitution and HCl-mediated deprotection (Yield: ~59% over two steps, ).

- Comparison : The piperidine scaffold introduces conformational rigidity, contrasting with the planar pyridine ring of nicotinic acid derivatives. Sulfonyl groups enhance solubility but may reduce metabolic stability .

Nicotinic Acid Derivatives with Alternative Ester Groups

Methyl esters (e.g., 6-Benzylamino-5-nitro-nicotinic acid methyl ester)

- Structure: Methyl ester instead of tert-butyl; nitro and benzylamino substituents.

- Synthesis : Typically prepared via nucleophilic aromatic substitution ().

- Key Difference : Methyl esters are more prone to hydrolysis under basic conditions compared to tert-butyl esters, limiting their utility in multi-step syntheses .

β-Isobutyl glycine esters

- Structure: Amino acid esters with β-isobutyl protection.

- Synthesis : Dicyclohexylcarbodiimide (DCC)-mediated formylation achieves high yields (87%, ).

Functional Group and Reactivity Analysis

Biological Activity

6-Cyano-5-fluoro-nicotinic acid tert-butyl ester (C11H12FN3O2) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with nicotinic receptors, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group and a fluorine atom, along with a tert-butyl ester functional group. Its molecular weight is approximately 237.23 g/mol. The unique combination of these functional groups enhances its reactivity and biological activity, making it a subject of study in various pharmacological contexts.

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that this compound exhibits significant binding affinity for nicotinic acetylcholine receptors, particularly the α4β2 subtype. This interaction suggests potential applications in treating neurological disorders and addiction-related conditions. In vitro studies have demonstrated that the compound acts as a selective antagonist of nAChRs, which are critical in neurotransmission processes .

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| α4β2 nAChR | High |

| α3β4 nAChR | Moderate |

| α7 nAChR | Low |

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The mechanism of action appears to involve modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: Anti-inflammatory Effects

In a controlled study, the efficacy of this compound was evaluated in a murine model of inflammation. Results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) following treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of this compound. These methods often involve the use of transition metal catalysts such as palladium or copper to facilitate reactions that yield high purity and yield of the desired product .

Q & A

Q. Advanced

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min increments to detect decomposition thresholds.

- GC-MS/TGA-FTIR coupling : Capture volatile degradation products (e.g., tert-butanol, HF) evolved during heating.

- Accelerated aging studies : Store the compound at 40°C/75% RH for 4 weeks, then analyze residues via LC-QTOF-MS to identify non-volatile byproducts (e.g., nicotinic acid derivatives) .

How do steric and electronic effects of the tert-butyl ester influence reaction pathways in multi-step syntheses?

Advanced

The tert-butyl group’s steric bulk can hinder nucleophilic attack at the ester carbonyl but stabilizes intermediates via inductive effects. Experimental approaches:

- Competition experiments : Compare reaction rates with methyl or benzyl esters under identical conditions (e.g., Suzuki coupling).

- DFT calculations : Map electrostatic potential surfaces to predict regioselectivity in cross-coupling reactions .

What analytical techniques are critical for distinguishing between tautomeric forms of 6-Cyano-5-fluoro-nicotinic acid derivatives?

Advanced

Tautomerism (e.g., keto-enol) may arise in solution:

- ¹H-¹⁵N HMBC NMR : Detect through-space coupling to confirm tautomeric nitrogen environments.

- IR spectroscopy : Identify carbonyl (C=O) vs. enol (C-O) stretches (1700–1650 cm⁻¹).

- pH-dependent UV-Vis : Monitor absorption shifts in acidic/basic conditions to track tautomeric equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.